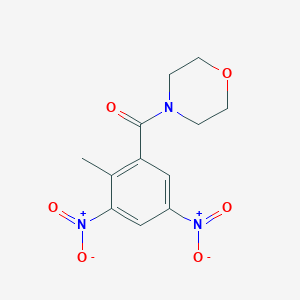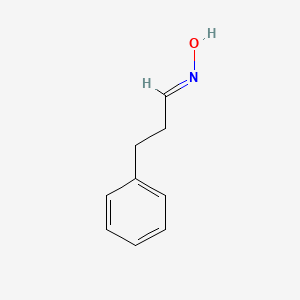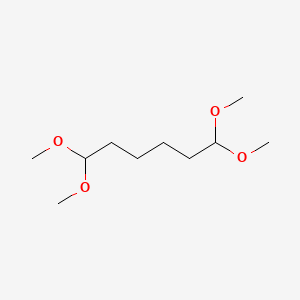
N-Amino-2-phenylsuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-phenyl-2,5-pyrrolidinedione is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of pyrrolidinedione, a five-membered lactam ring, and features both an amino group and a phenyl group attached to the ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-phenyl-2,5-pyrrolidinedione can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with maleic anhydride, followed by cyclization to form the pyrrolidinedione ring. The reaction typically requires an acidic catalyst and elevated temperatures to proceed efficiently .
Industrial Production Methods: Industrial production of 1-amino-3-phenyl-2,5-pyrrolidinedione often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-phenyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of 1-amino-3-phenyl-2,5-pyrrolidinedione.
Reduction: Reduced forms of the compound, such as 1-amino-3-phenyl-2,5-pyrrolidine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Amino-3-phenyl-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-amino-3-phenyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-phenyl-2,5-pyrrolidinedione
- 1,3-Dimethyl-3-phenyl-2,5-pyrrolidinedione
- 1-Phenyl-2,5-pyrrolidinedione
Uniqueness: 1-Amino-3-phenyl-2,5-pyrrolidinedione is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
36689-15-3 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1-amino-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c11-12-9(13)6-8(10(12)14)7-4-2-1-3-5-7/h1-5,8H,6,11H2 |
Clé InChI |
QXKSJQUQZKEAAZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)


![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)







![1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001178.png)
![N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)
